(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine dihydrobromide

Lipophilicity Permeability Physicochemical_properties

(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine dihydrobromide (CAS 1354953-42-6, free base CAS 1281443-39-7) is a secondary amine building block comprising a pyridazin-3-yl-substituted piperidine core with an N-isopropylaminomethyl side chain, supplied as the dihydrobromide salt. The compound belongs to the broader pyridazinyl-piperidine class that has been explored in patent literature for dopamine D2 receptor antagonism and glycine transporter GlyT1 inhibition , yet its structural positioning—a flexible methylene spacer bearing a branched isopropylamine—distinguishes it from both direct-attached amine analogs and linear N-alkyl variants commonly available in screening libraries.

Molecular Formula C13H24Br2N4
Molecular Weight 396.16 g/mol
Cat. No. B13149653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine dihydrobromide
Molecular FormulaC13H24Br2N4
Molecular Weight396.16 g/mol
Structural Identifiers
SMILESCC(C)NCC1CCN(CC1)C2=NN=CC=C2.Br.Br
InChIInChI=1S/C13H22N4.2BrH/c1-11(2)14-10-12-5-8-17(9-6-12)13-4-3-7-15-16-13;;/h3-4,7,11-12,14H,5-6,8-10H2,1-2H3;2*1H
InChIKeyAHPGKKLBMFZYFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Procuring (Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine Dihydrobromide Demands a Comparator-Driven Evaluation


(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine dihydrobromide (CAS 1354953-42-6, free base CAS 1281443-39-7) is a secondary amine building block comprising a pyridazin-3-yl-substituted piperidine core with an N-isopropylaminomethyl side chain, supplied as the dihydrobromide salt . The compound belongs to the broader pyridazinyl-piperidine class that has been explored in patent literature for dopamine D2 receptor antagonism [1] and glycine transporter GlyT1 inhibition [2], yet its structural positioning—a flexible methylene spacer bearing a branched isopropylamine—distinguishes it from both direct-attached amine analogs and linear N-alkyl variants commonly available in screening libraries [3].

Why Off-the-Shelf Pyridazinyl-Piperidine Analogs Cannot Substitute for (Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine Dihydrobromide


Among the nearest commercially available analogs—N-methyl-1-(pyridazin-3-yl)piperidin-4-amine, [1-(pyridazin-3-yl)piperidin-4-yl]methanamine, and the dihydrochloride salt of the same free base—substitution without explicit revalidation introduces uncontrolled changes in three orthogonal selection parameters simultaneously: amine basicity and hydrogen-bond donor count [1], lipophilicity (ClogP) critical for passive membrane permeability [2], and counterion identity, which governs both aqueous solubility and crystallinity behavior during formulation screening [3]. The isopropyl secondary amine with a methylene spacer, as opposed to a directly attached primary or N-methyl secondary amine, creates a distinct conformational ensemble that cannot be approximated by simple N-alkyl truncation [2].

Quantitative Differentiation Evidence: (Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine Dihydrobromide Versus Closest Analogs


Lipophilicity (XLogP3-AA): Isopropyl Substituent Provides Higher LogP Than N-Methyl and Primary Amine Analogs

The target compound carries an isopropyl secondary amine with a methylene spacer, yielding a computed XLogP3-AA of 1.4 [1]. The closest N-methyl analog (N-methyl-1-(pyridazin-3-yl)piperidin-4-amine), which lacks both the methylene spacer and the second carbon of the isopropyl group, is predicted to have a lower XLogP (estimated ~0.6–0.9 based on fragment-based additivity principles). The primary amine analog [1-(pyridazin-3-yl)piperidin-4-yl]methanamine has an even lower predicted XLogP due to the polar primary amine. This difference exceeds the typical 0.5 log unit threshold considered meaningful for passive membrane permeation.

Lipophilicity Permeability Physicochemical_properties

Hydrogen Bond Donor Count: Single HBD Confers Different PK Profile Than Primary Amine Analogs

The target compound has exactly 1 hydrogen bond donor (the secondary amine NH) [1]. The primary amine analog [1-(pyridazin-3-yl)piperidin-4-yl]methanamine has 2 HBDs (NH₂ group). This is a structurally deterministic difference: a reduction from 2 to 1 HBD generally correlates with improved CNS penetration in drug design frameworks, as the generally accepted guideline for blood-brain barrier permeability sets an upper limit of ≤3 HBDs, with ≤1 being optimal [2]. The N-methyl analog also has 1 HBD but lacks the isopropyl steric bulk and metabolic stability contribution.

Hydrogen_bonding Drug-likeness CNS_permeability

Counterion Identity: Dihydrobromide Salt Offers Different Solubility and Crystallinity Profile Versus Dihydrochloride

The dihydrobromide salt (MW 396.16) is 28.9% heavier than the dihydrochloride salt (MW 307.30) of the same free base [1]. Bromide salts generally exhibit different aqueous solubility profiles and hygroscopicity compared to chloride salts, which can affect both solid-state handling properties and dissolution behavior in biological assay media. The dihydrobromide form is the cataloged offering from Enamine (EN300-91655, purity ≥95%) , while the dihydrochloride is available from alternative vendors, creating a sourcing-driven differentiation point.

Salt_selection Solubility Formulation

Rotatable Bond Count and Conformational Flexibility: Methylene Spacer Creates a Distinct Linker Chemotype

The target compound has 4 rotatable bonds due to the methylene spacer between the piperidine ring and the isopropylamine nitrogen [1]. In contrast, N-methyl-1-(pyridazin-3-yl)piperidin-4-amine has the amine directly attached to the piperidine 4-position with 0 rotatable bonds at that juncture. The primary amine analog [1-(pyridazin-3-yl)piperidin-4-yl]methanamine also carries a methylene spacer but with a less hindered primary amine. This difference in conformational sampling is relevant when the compound is employed as a fragment or scaffold for structure-based drug design, as the spacer length and branching determine the accessible vector space for the amine substituent.

Conformational_flexibility Linker_design Structure-based_design

Pyridazine Ring Substitution Pattern: 3-Position Attachment to Piperidine Defines the Pharmacophoric Scaffold

The pyridazinyl substitution at the 3-position (as opposed to 4-position) is a critical determinant of biological target engagement within the pyridazinyl-piperidine patent space. The Janssen patent US9751860B2 specifically claims piperidin-4-yl-pyridazin-3-ylamine derivatives as fast-dissociating dopamine D2 receptor antagonists, emphasizing that the 3-pyridazinyl attachment mode is essential for the desired receptor dissociation kinetics [1]. The Merck GlyT1 inhibitor patent EP1729772 similarly specifies pyridazin-3-yl substitution within its generic Markush claims [2]. The target compound, while not a primary exemplar in either patent, preserves this critical 3-substitution pattern combined with the 4-aminomethyl side chain, making it structurally congruent with the pharmacophoric requirements of these disclosed mechanisms.

Heterocyclic_chemistry Structure-activity_relationship Patent_coverage

Topological Polar Surface Area: 41.1 Ų Falls Within Optimal Range for Oral Bioavailability and CNS Penetration

The computed topological polar surface area (TPSA) for the target compound's free base is 41.1 Ų [1]. This value sits comfortably below the generally accepted thresholds of 140 Ų for oral bioavailability (Veber rule) and 90 Ų for CNS penetration [2]. The N-methyl analog would have a similar or slightly lower TPSA (tertiary amine), while the primary amine analog would have a higher TPSA due to the additional HBD. The TPSA of 41.1 Ų combined with XLogP of 1.4 places the compound within the favorable CNS drug-like chemical space.

Drug-likeness ADME TPSA

Highest-Value Application Scenarios for (Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine Dihydrobromide


CNS Drug Discovery Fragment Library Expansion Requiring Balanced Lipophilicity and Single HBD

The compound's XLogP of 1.4, TPSA of 41.1 Ų, and single HBD make it a suitable addition to CNS-focused fragment libraries where the combination of moderate lipophilicity and low hydrogen-bonding capacity is correlated with improved brain penetration potential [1]. Its isopropyl secondary amine with methylene spacer provides a distinct vector compared to common piperidine fragments, enabling exploration of chemical space not covered by directly attached N-methyl or primary amine analogs [2].

Dopamine D2 Antagonist Scaffold Optimization Within Janssen Patent Space

The pyridazin-3-yl-piperidine core with a 4-substituted side chain maps directly onto the generic structure claimed in US9751860B2 for fast-dissociating dopamine D2 receptor antagonists [3]. Researchers pursuing antipsychotic candidates without motor side effects can use this specific dihydrobromide building block to explore 4-aminomethyl side chain SAR while maintaining the critical 3-pyridazinyl attachment and counterion consistency across analogs.

GlyT1 Inhibitor Medicinal Chemistry with Defined Physicochemical Starting Point

The compound's structural congruence with the Merck GlyT1 inhibitor patent series (EP1729772) positions it as a reference scaffold for glycine transporter inhibition programs targeting schizophrenia and cognitive disorders [4]. The quantified ClogP of 0.695 (dihydrobromide) and rotatable bond count of 4 provide a well-characterized baseline for property-based lead optimization, enabling rational incorporation of the isopropylamine moiety into elaborated analogs without the confounding effects of unidentified impurities or salt-form ambiguity.

High-Throughput Screening Where Bromide Counterion Mass Correction Is Critical for Concentration Accuracy

The dihydrobromide salt (MW 396.16) is 69.1% heavier than the free base, a mass difference that must be explicitly corrected in automated liquid handling systems to avoid systematic under-dosing in primary screens [5]. Procurement of the cataloged dihydrobromide from Enamine (EN300-91655, ≥95% purity) with documented molecular weight and salt stoichiometry eliminates the ambiguity that arises when sourcing the free base or hydrochloride salt from non-specialist vendors where counterion ratios may not be analytically verified .

Quote Request

Request a Quote for (Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine dihydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.